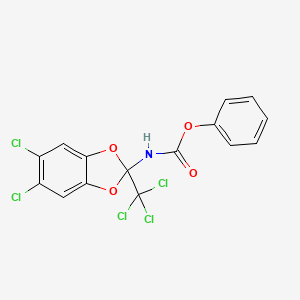
Phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, dichloro substituents, and a trichloromethyl group attached to a benzodioxole ring. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarbamate typically involves multiple steps, starting with the preparation of the benzodioxole ring. This is followed by the introduction of the dichloro and trichloromethyl groups through chlorination reactions. The final step involves the formation of the carbamate group by reacting the intermediate compound with phenyl isocyanate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The dichloro and trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in alcohol.
Major Products Formed
Oxidation: Formation of phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarboxylic acid.
Reduction: Formation of phenyl 5,6-dichloro-2-(methyl)-1,3-benzodioxol-2-ylcarbamate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.
類似化合物との比較
Phenyl 5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-ylcarbamate can be compared with other similar compounds such as:
5,6-Dichloro-3-phenyl-2-indolinone: Shares the dichloro and phenyl groups but differs in the core structure.
Ethiprole: Contains dichloro and trichloromethyl groups but has a different overall structure and is used as an insecticide.
特性
CAS番号 |
321679-62-3 |
|---|---|
分子式 |
C15H8Cl5NO4 |
分子量 |
443.5 g/mol |
IUPAC名 |
phenyl N-[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate |
InChI |
InChI=1S/C15H8Cl5NO4/c16-9-6-11-12(7-10(9)17)25-15(24-11,14(18,19)20)21-13(22)23-8-4-2-1-3-5-8/h1-7H,(H,21,22) |
InChIキー |
VMRYITBBXYPFLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)NC2(OC3=CC(=C(C=C3O2)Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-(3-methylbutyl)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11983873.png)


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11983880.png)
![isopropyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11983885.png)

![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B11983894.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11983902.png)


![3-tert-butyl-N'-[(E)-(3-hydroxyphenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11983917.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11983929.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983933.png)
![Pentyl ({7-[(2Z)-3-chloro-2-butenyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)acetate](/img/structure/B11983946.png)
